molecular formula C7H17N3O B12591409 Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)- CAS No. 625455-70-1

Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)-

Cat. No.: B12591409
CAS No.: 625455-70-1
M. Wt: 159.23 g/mol
InChI Key: BJIFQAPRKWAJES-LURJTMIESA-N
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Description

Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)- is a chiral compound with significant importance in various scientific fields It is characterized by its unique structure, which includes an amino group, an ethylamine group, and a methyl group attached to the butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)- typically involves the reaction of 2-amino-3-methylbutanoic acid with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions include maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor functions, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)benzamide
  • N-(2-Aminoethyl)acetamide
  • Propanamide

Uniqueness

Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)- is unique due to its chiral nature and the presence of both amino and ethylamine groups. This structural uniqueness allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research.

Properties

CAS No.

625455-70-1

Molecular Formula

C7H17N3O

Molecular Weight

159.23 g/mol

IUPAC Name

(2S)-2-amino-N-(2-aminoethyl)-3-methylbutanamide

InChI

InChI=1S/C7H17N3O/c1-5(2)6(9)7(11)10-4-3-8/h5-6H,3-4,8-9H2,1-2H3,(H,10,11)/t6-/m0/s1

InChI Key

BJIFQAPRKWAJES-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCCN)N

Canonical SMILES

CC(C)C(C(=O)NCCN)N

Origin of Product

United States

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